2-aminopimelic acid is an amino dicarboxylic acid that is heptanedioic acid in which a hydrogen at position 2 is replaced by an amino group. It is a component of the cell wall peptidoglycan of bacteria. It has a role as a bacterial metabolite. It is an amino dicarboxylic acid and a non-proteinogenic alpha-amino acid.
2-Aminoheptanedioic acid
CAS No.: 627-76-9
Cat. No.: VC21539757
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 627-76-9 |
---|---|
Molecular Formula | C7H13NO4 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 2-aminoheptanedioic acid |
Standard InChI | InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) |
Standard InChI Key | JUQLUIFNNFIIKC-UHFFFAOYSA-N |
SMILES | C(CCC(=O)O)CC(C(=O)O)N |
Canonical SMILES | C(CCC(=O)O)CC(C(=O)O)N |
Identifier Type | Value |
---|---|
Common Name | 2-Aminoheptanedioic acid |
IUPAC Name | 2-aminoheptanedioic acid |
Traditional Name | 2-aminopimelic acid |
CAS Registry Number | 3721-85-5 |
For S-isomer | 26630-55-7 |
Accession Number (ContaminantDB) | CHEM028317 |
The compound exists in stereoisomeric forms, with the S-isomer ((2S)-2-aminoheptanedioic acid) being biologically significant and having unique identifiers .
Chemical Structure and Properties
Structural Characteristics
2-Aminoheptanedioic acid has a linear carbon backbone with two carboxylic acid groups, one at each end of the chain, and an amino group attached to the carbon at position 2. This structure gives it important chemical and biological properties.
Structural Representation | Value |
---|---|
Chemical Formula | C7H13NO4 |
SMILES | NC(CCCCC(O)=O)C(O)=O |
InChI Identifier | InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) |
InChI Key | JUQLUIFNNFIIKC-UHFFFAOYSA-N |
For the specific S-isomer, the structural representations are:
Structural Representation | Value |
---|---|
SMILES (Isomeric) | C(CCC(=O)O)CC@@HN |
InChI (S-isomer) | InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key (S-isomer) | JUQLUIFNNFIIKC-YFKPBYRVSA-N |
Physical and Chemical Properties
The compound possesses specific physical and chemical properties that determine its behavior in biological systems and chemical reactions:
Property | Value |
---|---|
Average Molecular Mass | 175.182 g/mol |
Monoisotopic Mass | 175.084 g/mol |
Exact Mass (S-isomer) | 175.08445790 g/mol |
Topological Polar Surface Area | 101.00 Ų |
XlogP | -2.60 |
Atomic LogP (AlogP) | 0.04 |
H-Bond Acceptor | 3 |
H-Bond Donor | 3 |
Rotatable Bonds | 6 |
These properties indicate that 2-aminoheptanedioic acid is likely to be water-soluble, which is consistent with its biological role in aqueous cellular environments .
Biological Significance
2-Aminoheptanedioic acid plays significant roles in biological systems, particularly in bacterial metabolism and cellular structure. Its biological significance extends to several domains:
Bacterial Cell Wall Biosynthesis
The compound serves as a component in the biosynthesis of bacterial cell wall peptidoglycan, which is essential for bacterial survival and structural integrity . This role makes it potentially relevant for antimicrobial research, as compounds that interfere with bacterial cell wall synthesis are often effective antibiotics.
Pharmacokinetic Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2-aminoheptanedioic acid provide insights into its potential behavior in biological systems:
ADMET Property | Value | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 65.59% |
Caco-2 | Negative | 94.08% |
Blood Brain Barrier | Positive | 57.50% |
Human oral bioavailability | Positive | 74.29% |
Subcellular localization | Mitochondria | 55.64% |
P-glycoprotein inhibitor | Negative | 98.75% |
P-glycoprotein substrate | Negative | 97.57% |
These properties suggest that the compound has moderate intestinal absorption, can cross the blood-brain barrier, and has good oral bioavailability. Its predicted localization in mitochondria further indicates potential roles in cellular metabolism .
Research Applications and Disease Biomarkers
Recent research has identified 2-aminoheptanedioic acid as a potential biomarker for certain diseases, particularly in cancer research.
Lymphoma Biomarker Research
The following table summarizes the findings related to 2-aminoheptanedioic acid in lymphoma research:
Lymphoma Subtype | p-Value | FDR | Trend |
---|---|---|---|
Diffuse Large B-Cell Lymphoma (DLBCL) | 4.3 × 10^-6 | 0.0004 | Decreased ↓ |
This research suggests that 2-aminoheptanedioic acid could potentially serve as a biomarker for specific lymphoma subtypes, though further validation with larger sample sizes is needed .
Neurological Disease Research
Additionally, research has indicated higher levels of 2-aminoheptanedioic acid in the cerebrospinal fluid of glioblastoma patients compared to those with lower-grade (grade I-II) gliomas. This finding suggests potential applications in the differential diagnosis or monitoring of brain tumors .
Partial Least Square-Discriminant Analysis
Comparison | Number of Components | Accuracy | R² | Q² |
---|---|---|---|---|
DLBCL/Control | 2 | 0.945 | 0.845 | 0.600 |
CLL/Control | 2 | 1.00 | 0.911 | 0.734 |
These statistical parameters indicate high accuracy in distinguishing lymphoma subtypes from controls based on metabolomic profiles, including 2-aminoheptanedioic acid levels .
Future Research Directions
Based on the current knowledge of 2-aminoheptanedioic acid, several promising research directions emerge:
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Further investigation of its role as a biomarker in larger cohorts of lymphoma patients to validate its diagnostic potential
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Exploration of the mechanistic relationship between altered 2-aminoheptanedioic acid levels and disease pathophysiology
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Development of analytical methods for accurate quantification of this compound in biological samples
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Investigation of its potential as a target for antimicrobial drugs, given its role in bacterial cell wall synthesis
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Structure-activity relationship studies to develop derivatives with enhanced biological activities
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